![molecular formula C15H24N2O4 B2581669 Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate CAS No. 2361596-69-0](/img/structure/B2581669.png)
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate
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Overview
Description
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate, also known as MPAC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAC belongs to the class of piperidine-containing compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been shown to have analgesic properties, reducing pain sensation.
Advantages and Limitations for Lab Experiments
One advantage of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal candidate for drug development. However, the complex synthesis process and the need for careful optimization of reaction conditions can make it challenging to produce Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate in large quantities. Additionally, the exact mechanism of action of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are many potential future directions for research on Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate. One area of interest is the development of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate-based drugs for the treatment of chronic pain and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate and its effects on cancer cells. Finally, the synthesis of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate could be optimized to increase yields and reduce the complexity of the process, making it more accessible for research and drug development.
Synthesis Methods
The synthesis of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of piperidine with acryloyl chloride to form N-acryloyl piperidine. This intermediate is then reacted with L-valine methyl ester to form the desired product, Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate. The synthesis of Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate is a complex process that requires careful optimization of reaction conditions and purification steps to obtain a pure product.
Scientific Research Applications
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-4-6-12(15(20)21-3)16-14(19)11-7-9-17(10-8-11)13(18)5-2/h5,11-12H,2,4,6-10H2,1,3H3,(H,16,19)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERWUTMZKPBXCU-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC)NC(=O)C1CCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate |
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